molecular formula C15H6Cl3F3N4O B2691333 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine CAS No. 1400872-32-3

3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine

Cat. No.: B2691333
CAS No.: 1400872-32-3
M. Wt: 421.59
InChI Key: KHEJSTVXOCHUEB-UHFFFAOYSA-N
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Description

3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine is a sophisticated heterocyclic compound with the molecular formula C15H6Cl3F3N4O, designed for advanced chemical and agrochemical research applications . This complex small molecule features a unique hybrid architecture combining pyridine and 1,2,3-triazole ring systems, creating a multifunctional scaffold particularly valuable in discovery chemistry. The structural motif of a triazole-linked dichlorophenyl group suggests potential bioactivity, making this compound a candidate for investigation in pesticide science, given that similar triazole-containing compounds are established as active ingredients in agrochemicals . Its mechanism of action is hypothesized to involve targeted molecular interactions, leveraging the electron-deficient trifluoromethylpyridine moiety and the lipophilic dichlorophenyl group for potential binding efficacy. This reagent is offered exclusively for research use in laboratory settings and is strictly prohibited from human or veterinary diagnostic, therapeutic, or any personal applications. Researchers can utilize this compound as a key synthetic intermediate or a structural core for developing novel molecular entities in medicinal and agrochemical discovery programs.

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1-(3,4-dichlorophenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6Cl3F3N4O/c16-9-2-1-8(4-10(9)17)25-6-12(23-24-25)14(26)13-11(18)3-7(5-22-13)15(19,20)21/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEJSTVXOCHUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)C(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6Cl3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine can be approached through several synthetic routes. One common method involves the cycloaddition reaction of azides and alkynes to form the triazole ring, followed by the introduction of the chlorinated pyridine and trifluoromethyl groups. Typically, the reaction conditions include the use of copper(I) catalysts, suitable solvents like DMF or DMSO, and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods: For industrial production, the compound can be synthesized in large-scale batch reactors where careful control of reaction parameters such as temperature, pressure, and catalyst concentration is maintained to achieve optimal yields. The scalability of this process is critical to meet the demands of various industrial applications.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: The compound can undergo oxidation reactions to introduce functional groups or modify its electronic properties.

  • Reduction: Reduction reactions can be employed to alter the triazole moiety or other electron-withdrawing groups.

  • Substitution: Halogenation, nitration, and other substitution reactions are feasible due to the presence of chlorinated and trifluoromethyl groups.

Common Reagents and Conditions:
  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Various halogenating agents, nitrating mixtures, etc.

Major Products Formed: The major products from these reactions typically include derivatives with modified electronic properties, increased steric bulk, or improved stability, which can further be exploited in various applications.

Scientific Research Applications

Antifungal Applications

The compound has shown significant antifungal activity against various pathogenic fungi. Studies indicate that derivatives containing the triazole moiety are particularly effective.

Efficacy Against Specific Fungi

In vitro studies have demonstrated that this compound exhibits potent activity against:

  • Candida albicans : Minimum inhibitory concentration (MIC) values as low as 0.0156 μg/mL have been reported, significantly outperforming standard antifungal agents like fluconazole .
  • Aspergillus species : The compound displayed a broad spectrum of activity against multiple Aspergillus species, with MIC values indicating higher potency compared to reference drugs .

Antibacterial Applications

The antibacterial properties of 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine have also been investigated.

Activity Spectrum

Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus : Particularly effective against methicillin-resistant strains (MRSA), with MIC values comparable to established antibiotics .
  • Escherichia coli and Pseudomonas aeruginosa : Shows promising results in inhibiting growth, making it a candidate for further development in treating resistant infections .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as trifluoromethyl and chlorine has been correlated with enhanced antibacterial activity. Modifications to the triazole ring can further optimize efficacy against specific bacterial strains .

Potential Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties.

Mechanisms Under Investigation

Preliminary studies indicate that the compound may induce apoptosis in cancer cells through:

  • Inhibition of specific kinases involved in cell proliferation.
  • Disruption of cellular signaling pathways critical for tumor growth.

Case Studies

While comprehensive clinical data are still lacking, laboratory studies have shown promising results in various cancer cell lines:

  • The compound exhibited cytotoxic effects against breast cancer and leukemia cell lines at micromolar concentrations .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application TypePathogen/Cell LineMIC/IC50 ValuesNotes
AntifungalCandida albicans0.0156 μg/mLSuperior to fluconazole
AntibacterialStaphylococcus aureus (MRSA)Comparable to antibioticsEffective against resistant strains
AnticancerBreast cancer cell linesMicromolar concentrationsInduces apoptosis

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal applications, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity. The pathways involved could include inhibition of protein synthesis, disruption of cell membranes, or interference with metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include pyridine and triazole derivatives with halogen substituents and trifluoromethyl groups. Key examples are:

Compound Name Key Structural Features Molecular Weight Notable Properties
3-Chloro-2-{4-[(4-Chlorophenyl)Sulfanyl]-3,5-Dimethyl-1H-Pyrazol-1-yl}-5-(Trifluoromethyl)Pyridine Pyridine core, chloro, trifluoromethyl, pyrazole-thioether substituent 452.22 g/mol High-quality mass spectral data; potential pesticidal activity
3-{1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-1H-Pyrazol-3-yl}-1-(4-Chlorophenyl)-1,4-Dihydropyridazin-4-one Pyridazinone core, dual chloro substituents, trifluoromethyl, pyrazole linkage 452.22 g/mol CAS 318498-11-2; possible kinase inhibition or agrochemical use
5-(4-Methoxyphenyl)-3,8-Diphenyl-N-[5-(4-Chlorophenyl)-4-Imino-7-(4-Methoxyphenyl)Pyrido[2,3-d]Pyrimidin-3(4H)-yl]... Polycyclic pyrido-pyrimidine, methoxy, chloro, and triazole groups Not reported Synthesized via DMF-mediated reactions; complex heterocyclic architecture
2-(4-Chlorophenyl)-3-(1-(3,4-Dichlorophenyl)-1H-1,2,3-Triazol-4-yl)Imidazo[1,2-a]Pyridine Imidazopyridine core, triazole linkage, dichlorophenyl substituents 453.04 g/mol High yield (90%); NMR-confirmed structure; CAR agonist activity

Crystallographic and Spectroscopic Analysis

  • SHELX Software : Widely used for small-molecule crystallography (). The target compound’s structure could be resolved using SHELXL for refinement, as done for similar pyridine derivatives .
  • Spectroscopic Data : HRMS and 1H/13C NMR (e.g., δ 8.62 ppm for triazole protons in ) provide benchmarks for verifying the target compound’s structure.

Biological Activity

3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine (CAS Number: 1400872-32-3) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Structural Characteristics

The compound features:

  • Chlorinated pyridine ring : Enhances lipophilicity and bioactivity.
  • Triazole moiety : Known for its pharmacological properties, particularly in antifungal and antibacterial applications.
  • Trifluoromethyl group : Contributes to the compound's stability and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymatic inhibition : The triazole ring can inhibit enzymes by binding to their active sites.
  • Disruption of cellular processes : It may interfere with protein synthesis and metabolic pathways, leading to cell death in pathogenic organisms.

Antifungal Activity

Research indicates that compounds containing triazole rings exhibit significant antifungal properties. For instance:

  • A study demonstrated that similar triazole derivatives showed antifungal activity with Minimum Inhibitory Concentrations (MICs) as low as 0.0156 μg/mL against Candida albicans .
  • The presence of the trifluoromethyl group in related compounds has been linked to enhanced antifungal efficacy.

Antibacterial Activity

The compound's antibacterial properties have also been evaluated:

  • In a comparative study, triazole derivatives exhibited MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The unique combination of the chlorinated phenyl group and the triazole structure contributes to a broad spectrum of antibacterial activity.

Case Studies

  • Study on Antifungal Efficacy :
    • Researchers synthesized various triazole derivatives and tested their antifungal activity against a panel of fungi.
    • The compound showed superior activity compared to standard antifungals like fluconazole, indicating its potential as a novel antifungal agent.
  • Antibacterial Screening :
    • A series of compounds were screened for their antibacterial properties against resistant strains of bacteria.
    • The results indicated that the target compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of existing treatments.

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameStructure FeaturesAntifungal Activity (MIC μg/mL)Antibacterial Activity (MIC μg/mL)
Triazole ATriazole + CF30.01560.125
Triazole BTriazole + Cl0.0310.5
Target CompoundTriazole + Cl + CF3<0.0156<0.125

Q & A

Basic: What synthetic strategies are recommended for constructing the triazole-pyridine-carbonyl scaffold?

Methodological Answer:
The synthesis involves sequential coupling reactions. Key steps include:

  • Triazole Formation: Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole moiety.
  • Carbonyl Linkage: Employ coupling reagents like EDC/HOBt or DCC to attach the triazole to the pyridine via a carbonyl group .
  • Halogenation/Functionalization: Introduce chloro and trifluoromethyl groups via electrophilic substitution or palladium-mediated cross-coupling (e.g., Buchwald-Hartwig amination for aryl halides) .
    Example Protocol:

React 3,4-dichlorophenyl azide with a terminal alkyne under CuSO4/ascorbate conditions.

Activate the pyridine carboxylic acid derivative with DCC, then couple with the triazole intermediate.

Purify via flash chromatography (petrol ether/EtOAc gradients, 30–80% EtOAc) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL ( ) is critical:

  • Data Collection: Use high-resolution (<1.0 Å) data to minimize thermal motion artifacts.
  • Refinement: Apply twin refinement if twinning is detected (common in triazole derivatives).
  • Validation: Cross-check with DFT-optimized geometries (e.g., Gaussian09) to confirm torsional angles and non-covalent interactions .
    Case Study: For analogous triazole-carboxamides, SHELXL refinement revealed a planar triazole ring (deviation <0.02 Å), validating the expected sp² hybridization .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • HRMS: Confirm molecular formula (e.g., [M+H]+ calculated vs. observed; Δ <2 ppm) .
  • NMR: Use ¹H/¹³C, DEPT-135, and HSQC to assign signals (e.g., pyridine C-F3 at ~δC 120–125 ppm; triazole carbonyl at ~δC 165 ppm) .
  • HPLC-PDA: Assess purity (>95%) with a C18 column (MeCN/H2O + 0.1% TFA).

Advanced: How to address contradictory NOE or coupling constants in NMR analysis?

Methodological Answer:
Contradictions may arise from dynamic processes or overlapping signals. Strategies include:

  • Variable Temperature (VT-NMR): Identify conformational exchange (e.g., triazole ring puckering) by observing signal coalescence at elevated temps.
  • 2D Experiments: Use ROESY to detect through-space correlations obscured in NOESY.
  • Solvent Screening: Switch to DMSO-d6 or CDCl3 to alter relaxation times and resolve overlaps .

Advanced: What computational approaches predict bioactivity and binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Glide to model interactions with targets (e.g., kinases, GPCRs). The trifluoromethyl group often enhances hydrophobic binding.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR: Derive predictive models using substituent electronic parameters (Hammett σ) and steric descriptors (e.g., similar to imidazo[1,2-a]pyridine derivatives in ).

Basic: How to handle hygroscopic intermediates during synthesis?

Methodological Answer:

  • Inert Atmosphere: Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Boc deprotection with TFA).
  • Drying Agents: Add molecular sieves (3Å) to reaction mixtures.
  • Work-Up: Quench reactions with anhydrous Na2SO4 and filter under nitrogen .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent Variation: Modify the 3,4-dichlorophenyl group (e.g., replace with 2,4-dichloro or fluorophenyl) to probe steric/electronic effects .
  • Bioassays: Test against enzyme panels (e.g., cytochrome P450 isoforms) or cell lines (IC50 determinations).
  • Data Analysis: Apply PCA (Principal Component Analysis) to correlate substituent properties with activity trends .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Compare Pd2(dba)3/XPhos vs. Pd(OAc)2/SPhos for coupling steps ( achieved 88% yield with Pd2(dba)3).
  • Stoichiometry: Optimize molar ratios (e.g., 1.2 eq. of 3,4-dichlorophenyl azide for CuAAC).
  • Process Monitoring: Use inline FTIR to track reaction progression and minimize byproducts .

Notes

  • Contradictions: uses Pd2(dba)3 for coupling, while other protocols may favor cheaper catalysts. Justify choices based on substrate compatibility.

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